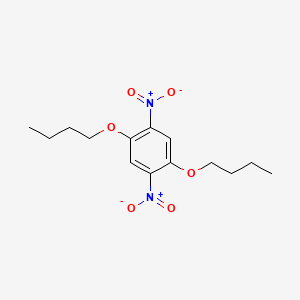![molecular formula C16H11ClN2O3 B7791335 (4Z)-2-(4-chlorophenyl)-4-[(3-hydroxyanilino)methylidene]-1,3-oxazol-5-one](/img/structure/B7791335.png)
(4Z)-2-(4-chlorophenyl)-4-[(3-hydroxyanilino)methylidene]-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(4Z)-2-(4-chlorophenyl)-4-[(3-hydroxyanilino)methylidene]-1,3-oxazol-5-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4Z)-2-(4-chlorophenyl)-4-[(3-hydroxyanilino)methylidene]-1,3-oxazol-5-one involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the reaction of precursor chemicals under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up from laboratory methods. This involves the use of larger reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-chlorophenyl)-4-[(3-hydroxyanilino)methylidene]-1,3-oxazol-5-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxide, while reduction may yield a more saturated compound.
Scientific Research Applications
(4Z)-2-(4-chlorophenyl)-4-[(3-hydroxyanilino)methylidene]-1,3-oxazol-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-chlorophenyl)-4-[(3-hydroxyanilino)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4Z)-2-(4-chlorophenyl)-4-[(3-hydroxyanilino)methylidene]-1,3-oxazol-5-one include those with related chemical structures or properties. These can be identified using databases such as PubChem, which provide information on structurally similar compounds.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(3-hydroxyanilino)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-6-4-10(5-7-11)15-19-14(16(21)22-15)9-18-12-2-1-3-13(20)8-12/h1-9,18,20H/b14-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMREEVFYBBUHT-ZROIWOOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)N/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-2-(4-chlorophenyl)-4-[(4-methylanilino)methylidene]-1,3-oxazol-5-one](/img/structure/B7791267.png)





![(1R,2R,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B7791312.png)
![(4Z)-2-(4-chlorophenyl)-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B7791315.png)

![1-[(Benzyloxy)carbonyl]-5-oxoproline](/img/structure/B7791320.png)



